4-(Bromomethyl)-1H-indazole
Overview
Description
4-(Bromomethyl)-1H-indazole is a chemical compound belonging to the indazole family, characterized by a bromomethyl group attached to the nitrogen-containing heterocyclic aromatic ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as bromothalonil, have been used as preservatives and are known allergens . They are also known to interact with various proteins and enzymes in the body .
Mode of Action
The mode of action of 4-(Bromomethyl)-1H-indazole is likely to involve interactions with its targets leading to changes at the molecular level. For instance, brominated compounds are known to participate in radical reactions . The bromine atom in the compound can be replaced by other groups in a substitution reaction, leading to the formation of new compounds .
Biochemical Pathways
It’s plausible that the compound could disrupt certain biochemical pathways due to its potential to undergo radical reactions and substitutions . These disruptions could lead to downstream effects, altering the normal functioning of cells.
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic effect .
Result of Action
Based on its potential for radical reactions and substitutions, it could lead to the formation of new compounds within cells . This could potentially alter cellular processes and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-1H-indazole typically involves the bromination of 1H-indazole. One common method includes the reaction of 1H-indazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the methyl position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-1H-indazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted indazoles.
Oxidation: The compound can be oxidized to form this compound-3-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the bromomethyl group can yield 4-(methyl)-1H-indazole using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
- Substituted indazoles (e.g., 4-(azidomethyl)-1H-indazole)
- This compound-3-carboxylic acid
- 4-(Methyl)-1H-indazole
Scientific Research Applications
4-(Bromomethyl)-1H-indazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a building block for developing novel therapeutic agents targeting various diseases.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
- 4-(Chloromethyl)-1H-indazole
- 4-(Fluoromethyl)-1H-indazole
- 4-(Iodomethyl)-1H-indazole
Comparison: 4-(Bromomethyl)-1H-indazole is unique due to the bromine atom’s size and reactivity, which can influence the compound’s chemical behavior and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromomethyl derivative may exhibit different reactivity patterns in nucleophilic substitution reactions and varying degrees of biological activity due to the bromine atom’s distinct electronic and steric properties.
Properties
IUPAC Name |
4-(bromomethyl)-1H-indazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORQNQLPVDFTKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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